[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride
Description
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLINAXMXPSHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of [2-chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride requires strategic planning to address the electronic deactivation caused by the chloro and trifluoromethyl groups. Two primary routes dominate the literature:
Route A: Substituted Aniline to Hydrazine via Diazotization and Reduction
This method adapts classical hydrazine synthesis by starting with 2-chloro-5-(trifluoromethyl)aniline. Key steps include:
- Diazotization : Treatment with sodium nitrite ($$ \text{NaNO}_2 $$) in hydrochloric acid at 0–5°C to form the diazonium salt.
- Reduction : Catalytic hydrogenation (e.g., $$ \text{Pd/C} $$) or stannous chloride ($$ \text{SnCl}_2 $$) reduction converts the diazonium group to hydrazine.
- Salt Formation : Precipitation with concentrated HCl yields the hydrochloride salt.
Challenges : The trifluoromethyl group’s electron-withdrawing effect slows diazotization, necessitating extended reaction times (4–6 hrs). Side reactions, such as dechlorination, are mitigated using low temperatures and excess HCl.
Route B: Urea-Mediated Cyclization and Chlorination
Adapted from CN103553963A, this approach avoids diazonium intermediates:
- N-Arylurea Formation : Reacting 2-chloro-5-(trifluoromethyl)aniline with urea in dilute HCl under reflux (2 hrs, 70°C) forms N-[2-chloro-5-(trifluoromethyl)phenyl]urea.
- Chlorination : Treating the urea derivative with chlorine gas in ethanol at 15°C produces chloroaminophenylurea.
- Alkaline Hydrolysis : NaOH-mediated cleavage releases hydrazine, which is extracted with toluene and crystallized as the hydrochloride salt.
Advantages : Higher yields (75–89%) and recyclable solvents (ethanol, toluene) make this method industrially scalable.
Detailed Synthetic Protocols
Method 1: Diazotization-Reduction Pathway
Diazonium Salt Preparation
- Reactants : 2-Chloro-5-(trifluoromethyl)aniline (1.0 mol), $$ \text{NaNO}_2 $$ (1.1 mol), HCl (6M, 500 mL).
- Conditions : Stir at 0–5°C for 4 hrs. Monitor completion via TLC (hexane:EtOAc 3:1).
- Intermediate : [2-Chloro-5-(trifluoromethyl)benzenediazonium chloride].
Reduction to Hydrazine
- Catalyst : 5% $$ \text{Pd/C} $$ (0.1 eq), $$ \text{H}_2 $$ gas (3 atm).
- Solvent : Ethanol/water (4:1, 300 mL).
- Conditions : Hydrogenate at 60°C for 3 hrs. Filter catalyst and concentrate under vacuum.
Hydrochloride Salt Formation
Method 2: Urea-Chlorination Pathway (Adapted from CN103553963A)
Synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]urea
- Reactants : 2-Chloro-5-(trifluoromethyl)aniline (1.0 mol), urea (1.07 mol), 2M HCl (500 mL).
- Conditions : Reflux at 70°C for 2 hrs. Filter and recrystallize from ethanol. Yield: 86.4%.
Chlorination and Hydrolysis
Comparative Analysis of Methods
| Parameter | Diazotization-Reduction | Urea-Chlorination |
|---|---|---|
| Yield | 68–72% | 75–89% |
| Reaction Steps | 3 | 3 |
| Purification Complexity | Moderate (chromatography) | Low (recrystallization) |
| Scalability | Limited by $$ \text{H}_2 $$ | High (continuous flow) |
| Byproducts | Dechlorinated derivatives | Minimal |
Key Insight : The urea-chlorination method offers superior yields and operational simplicity, making it preferable for industrial applications.
Optimization Strategies and Troubleshooting
Solvent Selection
Catalytic Enhancements
Chemical Reactions Analysis
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogen and Functional Groups
a) (2-Fluoro-5-methylphenyl)hydrazine Hydrochloride (44a)
- CAS No.: Not explicitly provided.
- Molecular Formula : C₇H₉ClFN₂ (estimated).
- Synthesis : Derived from 2-fluoro-5-methylaniline via diazotization and reduction with SnCl₂/HCl .
- Key Differences :
- Substituents : Fluoro (electron-withdrawing) at position 2 and methyl (electron-donating) at position 3.
- Reactivity : Methyl groups may stabilize intermediates via hyperconjugation, contrasting with the destabilizing -CF₃ group in the target compound.
b) (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride
- CAS No.: MFCD20441731.
- Molecular Formula : C₇H₁₀Cl₂N₂O.
- Molecular Weight : 209.07 g/mol .
- Key Differences: Substituents: Methoxy (-OCH₃) at position 5 (electron-donating) vs. -CF₃.
c) [5-Chloro-2-(methylthio)phenyl]hydrazine Hydrochloride
- CAS No.: 922511-07-5.
- Molecular Formula : C₇H₉ClN₂S·HCl.
- Molecular Weight : 261.11 g/mol .
- Key Differences :
- Substituents : Methylthio (-SCH₃) at position 2 (moderately electron-donating) and chloro at position 4.
- Reactivity : Thioether groups can participate in oxidation reactions, unlike inert -CF₃.
Positional Isomers and Regiochemical Effects
a) 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
- Patent Synthesis : Prepared from dichloro-fluoro-trifluoromethylbenzene isomers and hydrazine derivatives .
- Key Differences :
- Substituent Positions : Chloro at 2 and 6, -CF₃ at 3.
- Steric Effects : Increased steric hindrance due to adjacent chloro groups may reduce reactivity in coupling reactions compared to the less hindered target compound.
b) (2-Fluorophenyl)hydrazine Hydrochloride
Physicochemical and Toxicological Comparisons
- Toxicity : The target compound shares hazards (H317/H319) with phenylhydrazine derivatives, but its LD₅₀ remains unquantified. Simpler analogs like phenylhydrazine hydrochloride (PHZCl) exhibit oral LD₅₀ ranges of 25–2100 mg/kg in rodents .
Biological Activity
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride (CAS No. 1869-22-3) is a chemical compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C7H6ClF3N2
- Molecular Weight : 210.584 g/mol
- CAS Number : 1869-22-3
The trifluoromethyl group is known to enhance the biological activity of compounds, often improving their pharmacokinetic properties and selectivity towards biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in therapeutic applications.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 5.4 | Induces apoptosis |
| A549 (lung cancer) | 3.2 | Cell cycle arrest |
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular functions.
- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and leading to downstream effects such as altered gene expression.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinically relevant pathogens. The results indicated that the compound could serve as a lead for developing new antibiotics, especially against multidrug-resistant strains.
Case Study 2: Cancer Treatment Potential
In another study focusing on cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests potential for further development as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
